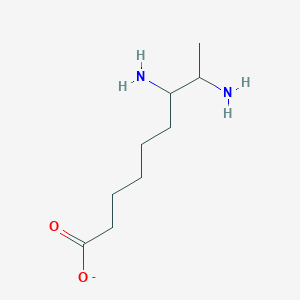
7,8-diaminononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-diaminononanoate is an amino-acid anion. It has a role as a Saccharomyces cerevisiae metabolite. It derives from a nonanoate. It is a conjugate base of a 7,8-diaminononanoic acid.
Scientific Research Applications
Inhibition and Enzymatic Reactions
- Inhibition in Mycobacterium tuberculosis : 7,8-Diaminononanoate analogs inhibit a key enzyme in Mycobacterium tuberculosis, offering potential avenues for antimycobacterial drug design (Mann, Colliandre, Labesse, & Ploux, 2009).
- Dethiobiotin Synthetase Mechanism : This compound plays a role in the enzymatic formation of dethiobiotin, a crucial step in biotin biosynthesis in E. coli (Baxter, Ramsey, Mclver, & Baxter, 1994).
Chemical Properties and Reactions
- Structural Studies and Crystallography : Detailed structural analysis of enzyme complexes with 7,8-diaminononanoate has provided insights into its interaction and binding mechanisms (Huang et al., 1995).
- Synthesis Techniques : Development of efficient synthesis methods for 7,8-diaminononanoate, crucial in biotin biosynthesis, has been explored (Vasanthakumar, Bhor, & Surolia, 2007).
Biomedical Applications
- Therapeutic Potential : Research into 7,8-dihydroxyflavone, a derivative of 7,8-diaminononanoate, has shown potential as a treatment for various brain and body disorders (Emili et al., 2020).
properties
Product Name |
7,8-diaminononanoate |
|---|---|
Molecular Formula |
C9H19N2O2- |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
7,8-diaminononanoate |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7-8H,2-6,10-11H2,1H3,(H,12,13)/p-1 |
InChI Key |
KCEGBPIYGIWCDH-UHFFFAOYSA-M |
SMILES |
CC(C(CCCCCC(=O)[O-])N)N |
Canonical SMILES |
CC(C(CCCCCC(=O)[O-])N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



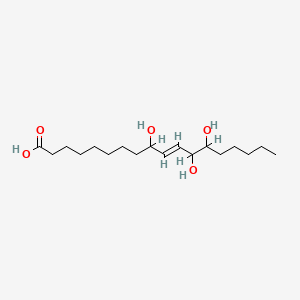
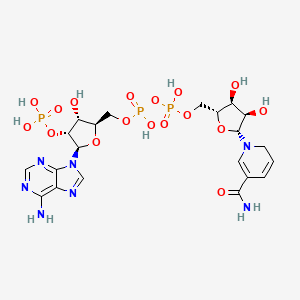



![N-(2,4-dimethoxyphenyl)-3-[[2-(2-methoxyphenoxy)-1-oxoethyl]amino]-2-benzofurancarboxamide](/img/structure/B1231522.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)

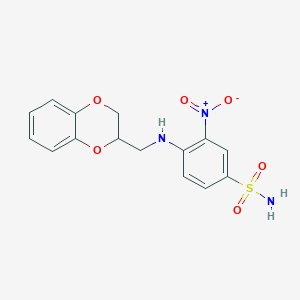
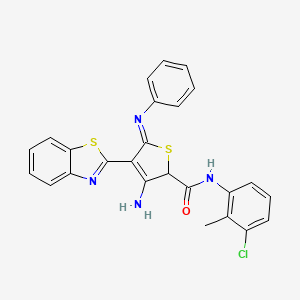

![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
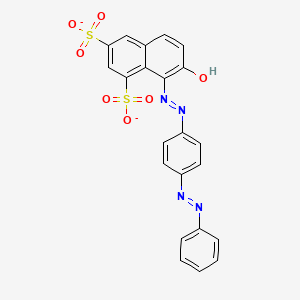
![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)